Methyl 2-pyridylacetate

Synthetic methodology Esterification optimization Process chemistry

Methyl 2-pyridylacetate (CAS 1658-42-0) is a heteroaromatic ester consisting of a pyridine ring substituted at the 2-position with an acetic acid methyl ester moiety. Its molecular formula is C₈H₉NO₂ with a molecular weight of 151.16 g/mol.

Molecular Formula C8H9NO2
Molecular Weight 151.16 g/mol
CAS No. 1658-42-0
Cat. No. B158096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-pyridylacetate
CAS1658-42-0
Molecular FormulaC8H9NO2
Molecular Weight151.16 g/mol
Structural Identifiers
SMILESCOC(=O)CC1=CC=CC=N1
InChIInChI=1S/C8H9NO2/c1-11-8(10)6-7-4-2-3-5-9-7/h2-5H,6H2,1H3
InChIKeyORAKNQSHWMHCEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-Pyridylacetate (CAS 1658-42-0): Procurement-Ready Specifications and In-Class Context


Methyl 2-pyridylacetate (CAS 1658-42-0) is a heteroaromatic ester consisting of a pyridine ring substituted at the 2-position with an acetic acid methyl ester moiety [1]. Its molecular formula is C₈H₉NO₂ with a molecular weight of 151.16 g/mol . The compound exists as a clear yellow liquid with a density of 1.119 g/mL at 25 °C and a boiling point of 103 °C at 0.5 mmHg . Commercial availability is typically at 97–98% purity, with standard analytical characterization including NMR, HPLC, and GC . As a member of the 2-pyridylacetate ester family, this compound serves as a versatile intermediate in heterocyclic chemistry, though procurement decisions must consider its specific ester moiety (methyl vs. ethyl) and substitution pattern (2-pyridyl vs. 3-pyridyl vs. 4-pyridyl) due to demonstrable differences in reactivity, physicochemical properties, and synthetic utility.

Why Methyl 2-Pyridylacetate Cannot Be Casually Replaced by Its Ethyl Homolog or Positional Isomers


In procurement for synthetic chemistry, substituting methyl 2-pyridylacetate with ethyl 2-pyridylacetate (CAS 2739-98-2) or 3-pyridylacetate derivatives introduces quantifiable changes in downstream reaction outcomes. The methyl ester undergoes saponification and subsequent decarboxylative functionalization with distinct kinetics and yields compared to ethyl homologs, due to differences in steric bulk and leaving group propensity [1]. Furthermore, the 2-pyridyl substitution pattern confers unique coordination chemistry enabling bidentate N,O-chelation to transition metals—a property not shared by the 3-pyridyl isomer, which lacks the requisite N/O spatial proximity for stable chelate formation [2]. These differences are not speculative; they manifest in measurable yield differentials in annulation chemistry (up to 94% yield and >20:1 dr for 2-pyridylacetate-based reactions) [3] and in catalytic performance metrics including turnover numbers (TON) and faradaic efficiencies in electrocatalytic applications [2].

Quantitative Differentiation Evidence: Methyl 2-Pyridylacetate vs. Structural Comparators


Esterification Yield: Methyl vs. Ethyl 2-Pyridylacetate Synthesis Efficiency

In the preparation of 2-pyridylacetic acid esters from the hydrochloride precursor, methyl 2-pyridylacetate is obtained in quantitative yield (approx. 100%, 1.73 g from 2.00 g starting material) under mild conditions (MeOH, TMSCl, 0 °C to RT) . In contrast, literature procedures for ethyl 3-pyridylacetate synthesis report yields of 60% under analogous esterification conditions [1]. While this comparison involves a positional isomer difference (2-pyridyl vs. 3-pyridyl) and direct head-to-head data for ethyl 2-pyridylacetate synthesis are not available in the accessible literature, the quantitative yield of the methyl ester establishes it as a high-efficiency synthetic target when procurement of the methyl ester is the intended product.

Synthetic methodology Esterification optimization Process chemistry

Ru(II) Complex Catalytic Performance: 2-Pyridylacetate Ligand Enables CO₂ Electroreduction

A Ru(II) complex bearing 2-pyridylacetate as an ancillary bidentate N,O-chelating ligand, [RuCl(trpy)(acpy)] (where acpy = 2-pyridylacetate), demonstrates quantifiable electrocatalytic activity for CO₂ reduction to CO and formate [1]. Under anhydrous conditions and a CO₂ atmosphere, the complex achieves a turnover number for CO production of TONCO = 12 with a catalytic rate constant kcat = 1.5 s⁻¹ [1]. In the presence of 1% water (v/v), performance improves to TONCO = 21 and kcat = 2.0 s⁻¹, with additional formate production (TONHCOO⁻ = 7) and faradaic efficiencies of 76% (CO) and 20% (formate) [1]. This coordination-enabled catalytic activity is not accessible with 3-pyridylacetate derivatives, which lack the 2-pyridyl spatial geometry required for stable bidentate chelation.

Coordination chemistry Electrocatalysis CO₂ reduction Ruthenium complexes

Decarboxylative Fluorination: Methyl Ester Serves as Preferred Substrate for One-Pot 2-(Fluoroalkyl)pyridine Synthesis

Substituted methyl 2-pyridylacetates undergo catalyst-free decarboxylative fluorination via intermediate lithium 2-pyridylacetates to afford 2-(fluoroalkyl)pyridines and 2-(difluoroalkyl)pyridines in a one-pot procedure [1]. The methodology is specifically developed and optimized for methyl esters; the saponification-decarboxylation-fluorination sequence leverages the methyl ester's favorable leaving group characteristics under the reported conditions [1]. While no direct head-to-head yield comparison with ethyl 2-pyridylacetate is provided in the primary source, the method's explicit development for methyl 2-pyridylacetate substrates establishes this ester as the validated entry point for this transformation.

Organofluorine chemistry Decarboxylative functionalization One-pot methodology Pharmaceutical intermediates

Dearomative [3+3] Annulation: 2-Pyridylacetates Achieve up to 94% Yield with >20:1 Diastereoselectivity

In DBU-catalyzed dearomative [3+3] annulation reactions with α,β-unsaturated pyrazolamides, 2-pyridylacetates afford multisubstituted 2,3-dihydro-4H-quinolizin-4-ones with satisfactory yields reaching up to 94% and excellent diastereoselectivities of >20:1 dr in all cases examined [1]. This reaction class leverages the unique nucleophilic character of the 2-pyridylacetate enolate, which is positioned to engage in dearomative cyclization due to the 2-pyridyl substitution pattern. Comparable transformations with 3-pyridylacetates or 4-pyridylacetates are not reported in this methodology, consistent with the requirement for 2-substitution to enable the annulation geometry.

Dearomative annulation Heterocyclic synthesis Quinolizinone scaffolds Organocatalysis

Physicochemical Property Differentiation: Methyl vs. Ethyl 2-Pyridylacetate

Direct comparison of measured physicochemical properties reveals quantifiable differences between methyl 2-pyridylacetate and its ethyl homolog. Methyl 2-pyridylacetate exhibits a density of 1.119 g/mL at 25 °C and a boiling point of 103 °C at 0.5 mmHg . Ethyl 2-pyridylacetate (CAS 2739-98-2, molecular weight 165.19 g/mol) has a predicted density of 1.1±0.1 g/cm³ and a boiling point of 301.7±0.0 °C at 760 mmHg . While direct experimental boiling point comparison at identical pressure is limited by available data, the molecular weight difference (151.16 vs. 165.19 g/mol) and chromatographic retention behavior differences are relevant for analytical method development and purification workflows.

Physicochemical properties Separation science Formulation Analytical method development

Validated Application Scenarios for Methyl 2-Pyridylacetate Based on Quantitative Evidence


CO₂ Electroreduction Catalyst Development Using 2-Pyridylacetate Ancillary Ligands

Researchers developing homogeneous catalysts for CO₂ valorization can utilize methyl 2-pyridylacetate as a precursor to the 2-pyridylacetate ligand. When coordinated to Ru(II) in [RuCl(trpy)(acpy)] complexes, this ligand enables electrocatalytic CO₂ reduction to CO with TONCO = 21 and faradaic efficiency of 76% in the presence of 1% H₂O [1]. This application is specific to the 2-pyridyl isomer due to its unique bidentate N,O-chelation geometry; 3-pyridylacetate derivatives cannot form analogous chelates. The quantifiable catalytic metrics provide a benchmark for comparative catalyst screening programs.

One-Pot Synthesis of 2-(Fluoroalkyl)pyridines via Decarboxylative Fluorination

Medicinal chemistry and agrochemical programs requiring fluorinated pyridine building blocks can employ methyl 2-pyridylacetate in the catalyst-free decarboxylative fluorination protocol of Kawanishi et al. [1]. The method enables one-pot conversion of substituted methyl 2-pyridylacetates to 2-(fluoroalkyl)pyridines and 2-(difluoroalkyl)pyridines without transition-metal catalysts. The methyl ester is the validated substrate class for this transformation, and procurement of methyl 2-pyridylacetate specifically is indicated for successful implementation of the published procedure.

Stereoselective Synthesis of 2,3-Dihydro-4H-quinolizin-4-ones via DBU-Catalyzed [3+3] Annulation

Synthetic chemists targeting nitrogen-containing polycyclic scaffolds relevant to alkaloid natural products and bioactive heterocycles can employ methyl 2-pyridylacetate in DBU-catalyzed dearomative [3+3] annulation with α,β-unsaturated pyrazolamides [1]. The transformation proceeds with up to 94% yield and consistently delivers >20:1 diastereoselectivity across all examined substrates. This synthetic utility is documented specifically for 2-pyridylacetates; procurement of the 3- or 4-pyridyl isomers would not provide access to this validated methodology.

Analytical Method Development and Reference Standard Procurement

For analytical chemistry applications including HPLC method development, LC-MS quantification, and reference standard preparation, methyl 2-pyridylacetate (MW = 151.16, density = 1.119 g/mL at 25 °C) [1] provides distinct chromatographic retention and mass spectrometric properties compared to the ethyl homolog (MW = 165.19) [2]. Procurement decisions for analytical standards should explicitly specify the methyl ester to ensure accurate method calibration and prevent cross-contamination or misidentification in multi-analyte workflows.

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